(E)-2-amino-N-isobutyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
“(E)-2-amino-N-isobutyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a chemical compound with potential applications in scientific research. It belongs to the class of quinoxaline derivatives, which are nitrogen-containing heterocyclic compounds with many pharmaceutical and industrial purposes . Quinoxaline derivatives have been used as antibiotics in the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . Recent advances in the synthesis of quinoxalines have been achieved under transition-metal-free conditions . An overview of quinoxaline synthesis by green methods has been reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoxaline core, an isobutyl group, a thiophen-2-ylmethylene group, and a carboxamide group .Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized from several substituted o-phenylenediamines by utilizing water as the reaction medium . A series of light-emitting analogues, [4- (2,3-diphenyl-quinoxalin-6-yl)-phenyl]-diphenyl-amine (TPA–DPQ) and [4- (2,3-diphenyl-pyrido [2,3-b]pyrazin-7-yl)-phenyl]-diphenyl-amine (TPA–DPP) are synthesized and characterized .Physical And Chemical Properties Analysis
The optoelectronic properties of quinoxaline derivatives are influenced by their peripheral amines and the nature of solvents used . The linkage of different amines with the quinoxaline core moiety tunes the electrochemical properties with lower band gaps and comparable HOMO–LUMO energy levels .Scientific Research Applications
Synthesis and Reactivity
Research in this area explores the synthesis of quinoxaline derivatives, demonstrating their potential as precursors for further chemical transformations. For instance, Aleksandrov et al. (2020) discussed the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation and subsequent reactions, leading to a variety of derivatives with potential applications in materials science and pharmaceuticals Aleksandrov, Zablotskii, & El’chaninov, 2020.
Optical and Electronic Properties
Quinoxaline derivatives exhibit unique optical and electronic properties, making them suitable for applications in optoelectronic devices and sensors. For example, Goszczycki et al. (2017) synthesized pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituent, investigating their aggregation-induced emission enhancement (AIEE) and π-π interactions, which are crucial for designing new materials with specific photophysical properties Goszczycki, Stadnicka, Brela, Grolik, & Ostrowska, 2017.
Catalysis and Ligand Design
Quinoxaline-based compounds are also explored for their potential as ligands in catalytic processes. The unique coordination environments provided by quinoxaline derivatives can lead to highly selective and efficient catalytic reactions. Imamoto et al. (2012) developed P-chiral phosphine ligands with quinoxaline backbones for asymmetric hydrogenation, demonstrating their utility in synthesizing chiral pharmaceutical ingredients Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012.
Antimicrobial and Antiproliferative Activity
The biological activity of quinoxaline derivatives makes them candidates for antimicrobial and anticancer agents. Guillon et al. (2004) synthesized pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives and evaluated their antimycobacterial activity, highlighting the therapeutic potential of these compounds Guillon, Reynolds, Leger, Guié, Massip, Dallemagne, & Jarry, 2004.
Material Science
Quinoxaline derivatives are investigated for their applications in material science, including the development of new polymers with enhanced properties. Patil et al. (2011) synthesized polyamides containing quinoxaline moiety, demonstrating their potential in creating materials with excellent thermal stability and specific mechanical properties Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011.
Mechanism of Action
The mechanism of action of quinoxaline derivatives is diverse, depending on their specific structure and target. They have been found to exhibit various biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT 3 receptor antagonist activity, and anti-amoebiasis activity .
Future Directions
Quinoxaline derivatives have a wide spectrum of biological importance, paving the way for further development of drug discovery . The study of quinoxaline as a core unit has been ongoing from the year 2002 to 2020 . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
properties
IUPAC Name |
2-amino-N-(2-methylpropyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c1-12(2)10-22-20(27)16-17-19(25-15-8-4-3-7-14(15)24-17)26(18(16)21)23-11-13-6-5-9-28-13/h3-9,11-12H,10,21H2,1-2H3,(H,22,27)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZNQUPDLFOYLZ-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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